molecular formula C8H9NO4 B1658356 (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid CAS No. 60603-99-8

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid

Cat. No. B1658356
Key on ui cas rn: 60603-99-8
M. Wt: 183.16 g/mol
InChI Key: HHEJKMIMUJVQPB-UHFFFAOYSA-N
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Patent
US05814614

Procedure details

3-hydroxy-2-methyl-4-pyrone (15 g) in methanol (250 ml) is added to an aqueous mixture (200 ml) containing glycine (7.7 g) and sodium hydroxide (10 g) with pH adjusted to 11.0, heated to 60° C. and kept with stirring under reflux conditions for 48 h. The mixture is rotary evaporated to oily residue which is made up to 100 ml with water and extracted (2×) with equal volumes of ethyl acetate. The aqueous fraction acidified with HCl to pH 1.8 to give an almost white precipitate with a yellowish hue, the desired compound. After filtration and drying the powdery compound is insoluble in water, but it is soluble in dilute base (pH 9). The mass spectrum showed a molecular ion mass M+=186.2 consistent with 1-carboxymethyl-3-hydroxy-2-methyl-pyrid-4-one. The compound reacts with iron to form the purple coloured iron-ligand complex indicating the presence of the 3-hydroxypyrid-4-one chelating moiety. TLC showed single a band separate and of lower rf than the 3-hydroxy-2-methyl-4-pyrone control. HPLC analysis of a mixture of 3-hydroxy-2-methyl-4-pyrone control and synthetic end product showed two sharp peaks with retention times of control=5.8 min. and sample=15.2 min.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5]O[C:3]=1[CH3:9].[NH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-].[Na+]>CO>[C:12]([CH2:11][N:10]1[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]1[CH3:9])([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
mixture
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring under reflux conditions for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is rotary evaporated to oily residue which
EXTRACTION
Type
EXTRACTION
Details
extracted (2×) with equal volumes of ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give an almost white precipitate with a yellowish hue

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(=O)(O)CN1C(=C(C(C=C1)=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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